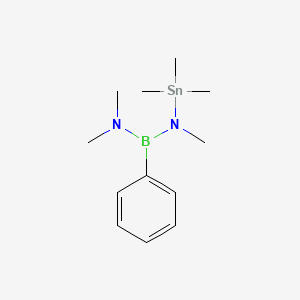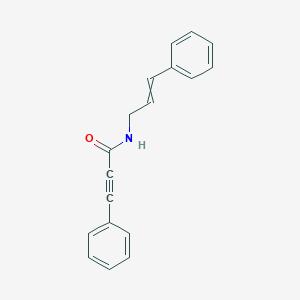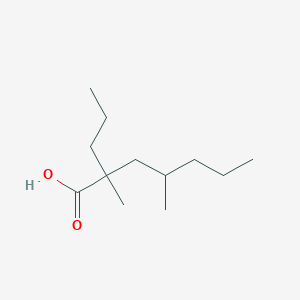
2,4-Dimethyl-2-propylheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-2-propylheptanoic acid is an organic compound with a branched structure It is a derivative of heptanoic acid, characterized by the presence of two methyl groups and a propyl group attached to the heptane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2-propylheptanoic acid can be achieved through several methods. One common approach involves the oxidation of 2-propylheptanol using a metal oxide catalyst under controlled heating and pressure conditions . The process includes acidification, dehydration, and rectification to yield the final product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. The use of environmentally friendly catalysts and efficient recovery systems ensures minimal waste and high yield. The compound can be produced in significant quantities to meet industrial demands .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-2-propylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The presence of methyl and propyl groups allows for substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Metal oxide catalysts, such as manganese dioxide, under elevated temperatures and pressures.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of heptanoic acid, such as alcohols, ketones, and substituted heptanoic acids .
Applications De Recherche Scientifique
2,4-Dimethyl-2-propylheptanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of environmentally friendly plasticizers and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,4-Dimethyl-2-propylheptanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its potential as a therapeutic agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethylvaleric acid
- Hexanoic acid
- 2-Propylheptanoic acid
- 4-Ene-valproic acid
Uniqueness
2,4-Dimethyl-2-propylheptanoic acid stands out due to its unique branched structure, which imparts distinct chemical properties.
Propriétés
Numéro CAS |
58064-16-7 |
|---|---|
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
2,4-dimethyl-2-propylheptanoic acid |
InChI |
InChI=1S/C12H24O2/c1-5-7-10(3)9-12(4,8-6-2)11(13)14/h10H,5-9H2,1-4H3,(H,13,14) |
Clé InChI |
AVHDXDFDDAGKAP-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)CC(C)(CCC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


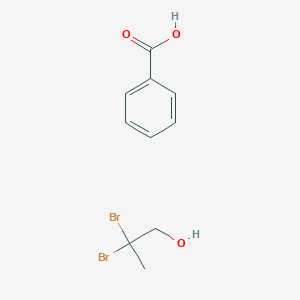

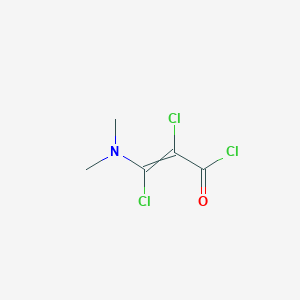
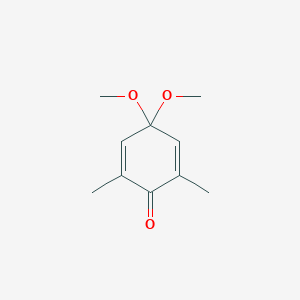
![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione](/img/structure/B14617276.png)

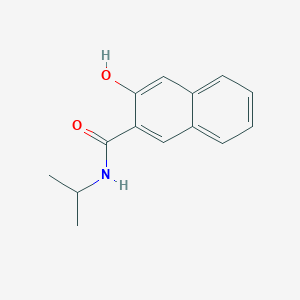
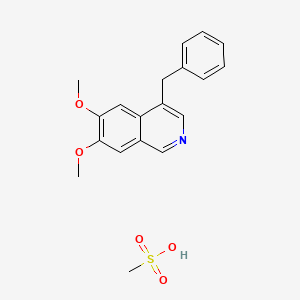
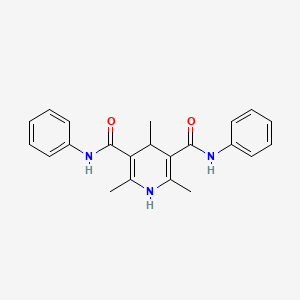
![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14617305.png)
